molecular formula C21H24F3N3O4 B1401740 {2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester CAS No. 1311278-73-5

{2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester

Cat. No.: B1401740
CAS No.: 1311278-73-5
M. Wt: 439.4 g/mol
InChI Key: FMJPUMINUXPXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester (CAS: 1311278-73-5) is a synthetic organic molecule with a molecular formula of C₂₁H₂₄F₃N₃O₄ and a molar mass of 439.43 g/mol . Key structural features include:

  • A trifluoromethylpyridine core substituted with a dimethylamino group at position 6.
  • A phenoxy-propionylamino side chain linked to an ethyl ester group.
  • Predicted physicochemical properties: Density 1.247 g/cm³, boiling point 596.4°C, and pKa 13.00 .

This compound is listed in chemical supplier databases for medicinal chemistry applications, though specific pharmacological data remain proprietary .

Properties

IUPAC Name

ethyl 2-[2-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O4/c1-5-30-19(28)12-25-20(29)13(2)31-16-8-6-14(7-9-16)17-10-15(21(22,23)24)11-18(26-17)27(3)4/h6-11,13H,5,12H2,1-4H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJPUMINUXPXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester (CAS No. 1311278-18-8) is a synthetic organic molecule with potential therapeutic applications. Its unique structural features, including a trifluoromethyl group and a dimethylamino moiety, suggest significant interactions with biological systems, particularly in the context of G protein-coupled receptors (GPCRs) and other signaling pathways.

Chemical Characteristics

  • Molecular Formula : C19H21F3N2O3
  • Molecular Weight : 382.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with GPCRs, which are critical for various physiological processes. GPCRs mediate cellular responses to hormones, neurotransmitters, and other signaling molecules. The dimethylamino group enhances the compound's ability to interact with these receptors, potentially influencing intracellular signaling pathways.

Table 1: Interaction with GPCRs

Receptor TypeEffectReference
GPR35Modulates calcium signaling
P2Y ReceptorsEnhances platelet aggregation
mGluRsInvolved in synaptic transmission

Biological Activity Studies

Recent studies have explored the pharmacological effects of this compound. Notably, it has been shown to exhibit anti-inflammatory properties and modulate pain pathways, making it a candidate for analgesic therapies.

Case Study: Analgesic Properties

A study investigated the effects of this compound on pain models in rodents. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

Structure-Activity Relationship (SAR)

The structure of the compound allows for diverse interactions due to the presence of both electron-donating and electron-withdrawing groups. This balance can influence receptor affinity and selectivity.

Table 2: Comparison of Structural Variants

Compound NameMolecular FormulaKey Features
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acidC15H13F3N2O2Lacks ethyl ester; studied for anti-cancer properties
4-(Dimethylamino)pyridineC7H10N2Common catalyst; simpler structure

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate bioavailability and a favorable metabolic profile, though further studies are needed to establish comprehensive pharmacokinetic parameters.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its potential therapeutic applications due to its ability to interact with biological systems. Its structure allows for the formation of hydrogen bonds, which is crucial for drug-receptor interactions. Research indicates that the compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

Biochemical Studies

Studies involving this compound focus on its biochemical pathways, particularly in the context of enzyme inhibition and receptor modulation. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability of the drug candidates derived from it.

Material Science

The unique electronic properties conferred by the dimethylamino and trifluoromethyl groups enable the compound to be utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its ability to form stable complexes with metals also opens avenues for applications in catalysis.

Case Studies

Study FocusFindingsReference
Anti-inflammatory Activity The compound demonstrated significant inhibition of COX enzymes in vitro, suggesting potential as an anti-inflammatory agent.
Enzyme Interaction Binding studies revealed that the compound effectively interacts with specific receptors, indicating its potential as a lead compound in drug design.
Material Properties Characterization of thin films made from the compound showed promising electrical conductivity and stability under various environmental conditions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Positional Isomer: {2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic Acid Ethyl Ester

  • CAS : 1311279-83-0; Molecular Formula : C₂₁H₂₄F₃N₃O₄ (same as target compound).
  • Key Difference: The phenoxy group is attached at the meta position (3-phenoxy) instead of the para position (4-phenoxy) .
  • Implications : Altered steric and electronic interactions may affect receptor binding or metabolic stability.

Propionamide Derivative: 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide

  • CAS : 1311278-61-1; Molecular Formula : C₁₇H₁₈F₃N₃O₂.
  • Key Difference : The ethyl ester is replaced with an amide group, reducing hydrophobicity (logP likely lower) .
  • Implications : Enhanced hydrogen-bonding capacity may improve aqueous solubility but reduce cell permeability.

Pyrimidine-Based Ester: Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Structure : Features a pyrimidine ring with a thietanyloxy substituent and thioether linkage .
  • Key Difference : The pyridine core is replaced with pyrimidine, and a sulfur atom is introduced.

Physicochemical Properties Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Boiling Point (°C) pKa
Target Compound C₂₁H₂₄F₃N₃O₄ 439.43 Trifluoromethylpyridine, ethyl ester 596.4 13.00
3-Phenoxy Isomer C₂₁H₂₄F₃N₃O₄ 439.43 Trifluoromethylpyridine, ethyl ester Not reported Not reported
Propionamide Derivative C₁₇H₁₈F₃N₃O₂ 353.34 Trifluoromethylpyridine, amide Not reported Not reported
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ 300.40 Pyrimidine, thioether, thietanyloxy Not reported Not reported

Pharmacological and ADMET Implications

  • Target Compound : The ethyl ester group may enhance lipophilicity , favoring passive diffusion across biological membranes . However, esterases in vivo could hydrolyze it to the carboxylic acid, altering activity .
  • 3-Phenoxy Isomer: Positional isomerism could lead to differences in target engagement, as seen in analogous drug candidates (e.g., selective COX-2 inhibitors) .
  • Propionamide Derivative : The amide group may confer metabolic stability but reduce bioavailability due to higher polarity .
  • Pyrimidine-Based Ester : The sulfur atom in the thioether group could increase susceptibility to oxidative metabolism .

Preparation Methods

Preparation of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol

  • Method:
    Starting from commercially available 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl halides, a nucleophilic aromatic substitution with 4-hydroxyphenol under basic conditions yields the phenol-substituted pyridine intermediate.

  • Conditions:

    • Base: Potassium carbonate or sodium hydride
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: 80–120 °C
    • Time: 6–12 hours
  • Yield: Typically 70–85% after purification.

Synthesis of Propionylamino-acetic Acid Ethyl Ester

  • Method:
    The ethyl ester of amino acetic acid (ethyl glycinate) is coupled with propionyl chloride or propionic anhydride to form the propionylamino-acetic acid ethyl ester.

  • Conditions:

    • Base: Triethylamine or pyridine to neutralize HCl
    • Solvent: Dichloromethane or tetrahydrofuran (THF)
    • Temperature: 0–5 °C initially, then room temperature
    • Time: 2–4 hours
  • Yield: Generally 80–90%.

Coupling of Phenoxy-pyridine and Propionylamino-acetic Acid Ethyl Ester

  • Method:
    The phenol group of the pyridine intermediate is converted into a good leaving group (e.g., via tosylation or mesylation) or activated by carbodiimide coupling agents to facilitate amide bond formation with the amino-ester. Alternatively, direct amide bond formation can be achieved using peptide coupling reagents.

  • Reagents:

    • Coupling agents: Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    • Additives: Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve yields and reduce side reactions
  • Conditions:

    • Solvent: DMF or dichloromethane
    • Temperature: 0–25 °C
    • Time: 12–24 hours
  • Yield: Approximately 65–80%.

Purification and Characterization

  • Purification:

    • Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate)
    • Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate)
  • Characterization:

    • NMR (1H, 13C) spectroscopy to confirm structural integrity
    • Mass spectrometry for molecular weight verification
    • Elemental analysis and HPLC for purity assessment

Summary Table of Preparation Steps

Step Intermediate/Reaction Reagents/Conditions Yield (%) Notes
1 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol Nucleophilic aromatic substitution; K2CO3, DMF, 80–120 °C, 6–12 h 70–85 Key heterocyclic intermediate
2 Propionylamino-acetic acid ethyl ester Propionyl chloride, triethylamine, DCM, 0–5 °C to RT, 2–4 h 80–90 Amide bond precursor
3 Coupling of phenol and amino ester DCC or EDCI, HOBt, DMF, 0–25 °C, 12–24 h 65–80 Final amide bond formation
4 Purification Silica gel chromatography, recrystallization Ensures high purity

Research Findings and Optimization Notes

  • The presence of electron-withdrawing trifluoromethyl and electron-donating dimethylamino groups on the pyridine ring influences the nucleophilicity and electrophilicity of intermediates, requiring careful control of reaction conditions to avoid side reactions such as over-alkylation or hydrolysis.

  • Use of coupling agents like EDCI combined with HOBt significantly improves amide bond formation efficiency and reduces racemization or byproduct formation.

  • Solvent choice is critical; polar aprotic solvents such as DMF promote nucleophilic substitutions and coupling reactions effectively.

  • Temperature control during acylation and coupling steps minimizes decomposition and enhances selectivity.

  • Final purification by chromatography followed by recrystallization yields analytically pure compound suitable for further applications.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of {compound}?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Coupling of 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl with 4-hydroxyphenylpropionic acid using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the phenoxypropionyl intermediate .
  • Step 2 : Activation of the carboxylic acid group (e.g., via CDI or EDC/HOBt) followed by amidation with glycine ethyl ester .
  • Step 3 : Final esterification under mild acidic conditions (e.g., HCl in ethanol) to stabilize the ethyl ester moiety . Key challenges include controlling regioselectivity during pyridine functionalization and minimizing hydrolysis of the ester group during purification.

Q. How is structural validation and purity assessment conducted for {compound}?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm), trifluoromethyl (δ ~120–125 ppm in 19^{19}F NMR), and ester carbonyl (δ ~170 ppm in 13^{13}C NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .
  • Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-TOF) verifies the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What is the hypothesized mechanism of action for {compound} in biochemical studies?

Based on structural analogs (e.g., fibrates and pyridine derivatives), the compound may act as a modulator of lipid metabolism or enzyme inhibitor targeting acetyl-CoA carboxylase or similar pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety facilitates cell membrane penetration .

Q. Which in vitro assays are suitable for preliminary bioactivity screening of {compound}?

  • Enzyme Inhibition Assays : Fluorescence-based or radiometric assays using purified targets (e.g., kinases, acetyltransferases) .
  • Cell Viability Studies : Microalgal growth inhibition assays (e.g., Chlorella vulgaris) to evaluate ecotoxicological effects, modeled after fibrate studies .
  • Metabolic Stability : Liver microsome incubations (human/rat) with LC-MS quantification of parent compound degradation .

Q. How are solubility and stability profiles determined for {compound} in aqueous media?

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by HPLC quantification .
  • Stability : Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of {compound} derivatives?

  • Catalyst Screening : Evaluate palladium catalysts (e.g., Pd(OAc)2_2/Xantphos) for Suzuki-Miyaura coupling of pyridine intermediates .
  • Solvent Effects : Use aprotic solvents (e.g., DMF or THF) to minimize ester hydrolysis during amidation .
  • Temperature Control : Low-temperature (–20°C) activation of carboxylic acids to suppress side reactions .

Q. What computational tools are used to predict the binding affinity of {compound} to potential targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., acetyl-CoA carboxylase) .
  • QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl position) with bioactivity data from analogs .

Q. How can contradictory data on {compound}'s metabolic stability be resolved?

  • Species-Specific Variability : Compare liver microsome data across human, rat, and mouse models to identify interspecies differences in CYP450 metabolism .
  • Isotope-Labeling : Use 14^{14}C-labeled compound to track metabolite formation via radio-HPLC .

Q. What strategies mitigate environmental persistence of {compound} in ecotoxicity studies?

  • Photodegradation Assays : Expose the compound to UV light (λ = 254 nm) and monitor decomposition by LC-MS .
  • Biodegradation Screening : Use activated sludge or soil microcosms to assess microbial breakdown pathways .

Q. How are enantiomeric impurities characterized in {compound} synthesis?

  • Chiral HPLC : Columns like Chiralpak® OD-H separate enantiomers using hexane:isopropanol mobile phases .
  • Circular Dichroism (CD) : Confirm optical activity of isolated isomers and correlate with biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
{2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.